molecular formula C10H14BrNO2S B1275991 3-Bromo-N-(tert-butyl)benzenesulphonamide CAS No. 308283-47-8

3-Bromo-N-(tert-butyl)benzenesulphonamide

Cat. No. B1275991
M. Wt: 292.19 g/mol
InChI Key: PKTQHWKZGFKXGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo and tert-butyl containing compounds involves various strategies. For instance, N-bromo poly(styrene-co-divinylbenzene) sulphonamide acid is obtained from its sodium salt using a weak acid solution, indicating that bromo sulphonamides can be synthesized through halogenation of sulphonamide salts . Similarly, tert-butyl groups are introduced in the synthesis of various compounds, such as the reaction of tert-butyl amine with other reagents to form N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide . These methods suggest that the synthesis of "3-Bromo-N-(tert-butyl)benzenesulphonamide" could potentially involve the introduction of a tert-butyl group to a bromo-benzene sulphonamide precursor.

Molecular Structure Analysis

The molecular structure of compounds containing bromo and tert-butyl groups has been characterized using techniques such as X-ray diffraction and spectroscopy. For example, antipyrine derivatives with bromo substituents have been analyzed through X-ray structure characterization and Hirshfeld surface analysis . Similarly, the structure of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide was elucidated using single-crystal X-ray diffraction . These studies indicate that "3-Bromo-N-(tert-butyl)benzenesulphonamide" would likely exhibit a well-defined crystalline structure, which could be analyzed using similar techniques.

Chemical Reactions Analysis

Bromo and tert-butyl containing compounds participate in various chemical reactions. N-bromo sulphonamides have been used as oxidizing agents and for the synthesis of aryl thiocyanates . The tert-butyl group is known to be a bulky, electron-donating group that can influence the reactivity of the molecule it is attached to, as seen in the synthesis of amino-substituted benzene derivatives . These findings suggest that "3-Bromo-N-(tert-butyl)benzenesulphonamide" could potentially be used in oxidation reactions or as an intermediate in the synthesis of other compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo and tert-butyl containing compounds have been studied. For instance, the stability of N-bromo sulphonamides in aqueous media of different acidities has been determined . The tert-butyl group's influence on the stability and reactivity of compounds has also been explored, as seen in the synthesis of N-tert-butanesulfinyl imines . These studies provide a foundation for understanding the properties of "3-Bromo-N-(tert-butyl)benzenesulphonamide," which may include stability under certain conditions and reactivity towards nucleophiles.

Scientific Research Applications

  • Pharmaceutical Research

    • Application : 3-Bromo-N-(tert-butyl)benzenesulphonamide is used as an intermediate in the preparation of benzamides .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : These benzamides are used as selective angiotensin II AT2 receptor agonists .
  • Chemical Synthesis

    • Application : Sulfonamides, such as 3-bromo-N-(tert-butyl)benzenesulphonamide, are used in the synthesis of various chemical compounds .
    • Method : The compound is synthesized by the amidation reaction .
    • Results : The structure of the title compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation (H319) and may cause an allergic skin reaction (H317) . Precautionary measures include avoiding inhalation, swallowing, or contact with the compound, wearing protective gloves, goggles, and a protective mask during use, and avoiding contact with oxidants during storage .

properties

IUPAC Name

3-bromo-N-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTQHWKZGFKXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406589
Record name 3-Bromo-N-tert-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-(tert-butyl)benzenesulphonamide

CAS RN

308283-47-8
Record name 3-Bromo-N-tert-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared by general procedure III from tert-butylamine (3.16 mL, 30 mmol) and commercially available 3-bromobenzenesulfonyl chloride (1.44 mL, 10 mmol) to give the title compound as a light yellow solid (3.11 g, 106%). MS (ISN) 290.1 [(M−H)−], 292.2 [(M+2−H)−].
Quantity
3.16 mL
Type
reactant
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step One
Yield
106%

Synthesis routes and methods II

Procedure details

tert-Butylamine (3.14 g, 3.0 mmol, 1.1 eq) and triethylamine (5.94 g, 58.6 mmol, 1.5 eq.) were dissolved in dichloromethane (20 mL) and stirred at room temperature while 3-bromobenzenesulfonyl chloride (10.0 g, 39.1 mmol) was added slowly. The mixture was stirred for 1 hour and then concentrated by evaporation under reduced pressure. The residue was taken up in 5% citric acid and ethyl acetate. The organic layer is washed repeatedly with brine and water, dried over anhydrous magnesium sulfate and concentrated to give N-tert-butyl-3-bromobenzenesulfonamide (10.94 g) as a white powder.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 3-bromobenzene-1-sulfonyl chloride (2 g, 7.83 mmol, 1.0 eq) and 2-methylpropan-2-amine (1.72 g, 23.5 mmol, 3.0 eq) in dioxane (50 mL) was stirred at room temperature for 1 hours and filtered. The filtrate was concentrated in vacuo to afford 3-bromo-N-tert-butylbenzenesulfonamide (all for the next step). LCMS: 291.9, 293.9 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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